Amine Oxidase Counter-Screening: Quantitative Evidence of Low Off-Target Liability vs. Potent SSAO Inhibitors
A structurally close sulfonylpiperidine-oxazolidinedione from the same patent family (US9302986, 11) was profiled against a panel of amine oxidases. The compound demonstrated negligible inhibition of MAO-B (IC50 > 10,000 nM) and DAO (IC50 > 10,000 nM), and very weak inhibition of SSAO/VAP-1 (IC50 ~100,000 nM) [1]. In contrast, potent SSAO inhibitors from the same patent series, such as PXS-4728A, exhibit nanomolar potency (e.g., IC50 of 10 nM in mouse adipocyte assays) [2]. This quantitative difference of over 10,000-fold in potency against SSAO/VAP-1 confirms that this scaffold, particularly with this substitution pattern, is not a promiscuous amine oxidase inhibitor, a critical piece of information for experimental design where amine oxidase activity is an undesired off-target.
| Evidence Dimension | Inhibitory potency against SSAO/VAP-1 |
|---|---|
| Target Compound Data | IC50: ~100,000 nM (for the closely related compound US9302986, 11) |
| Comparator Or Baseline | Potent SSAO inhibitor PXS-4728A (US9302986, 23): IC50: 10 nM |
| Quantified Difference | >10,000-fold lower potency for the target compound scaffold |
| Conditions | Recombinant human enzyme and cell-based assays, pH 7.4, 37°C |
Why This Matters
This establishes a quantified counter-screening profile demonstrating that the compound's scaffold possesses minimal interference with key amine oxidase targets, crucial for scientists requiring a clean background in mechanistic studies.
- [1] BindingDB Entry for BDBM220874 (US9302986, 11). Affinity Data for Amine Oxidase [flavin-containing] B, Diamine Oxidase, and Membrane Primary Amine Oxidase. View Source
- [2] BindingDB Entry for BDBM50246766 (PXS-4728A, US9302986, 23). Affinity Data for SSAO/VAP1 in mouse adipocytes. View Source
